molecular formula C9H13NO5 B8211237 1-Boc-2-oxo-azetidine-3-carboxylic acid

1-Boc-2-oxo-azetidine-3-carboxylic acid

Cat. No. B8211237
M. Wt: 215.20 g/mol
InChI Key: RAFPPTCCCBDDOC-UHFFFAOYSA-N
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Description

1-Boc-azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The compound has an empirical formula of C9H15NO4 and a molecular weight of 201.22 .


Synthesis Analysis

The synthesis of 1-Boc-azetidine-3-carboxylic acid involves Boc solid-phase peptide synthesis . It is also used as a precursor in the synthesis of azaspiro .


Molecular Structure Analysis

The molecular structure of 1-Boc-azetidine-3-carboxylic acid comprises of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms .


Chemical Reactions Analysis

Azetidines are immensely reactive and versatile as heterocyclic synthons. They are excellent candidates for ring-opening and expansion reactions . They are also used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Physical And Chemical Properties Analysis

1-Boc-azetidine-3-carboxylic acid is a white to faintly beige powder with small lumps. It is non-combustible and has a storage class code of 13 .

Mechanism of Action

1-Boc-azetidine-3-carboxylic acid acts as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .

Safety and Hazards

1-Boc-azetidine-3-carboxylic acid is harmful if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to wear personal protective equipment/face protection when handling this compound .

Future Directions

Given its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, 1-Boc-azetidine-3-carboxylic acid holds potential for future research in medicinal chemistry . Its reactivity and versatility make it a valuable compound for the development of new synthetic strategies .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-8(14)10-4-5(6(10)11)7(12)13/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFPPTCCCBDDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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